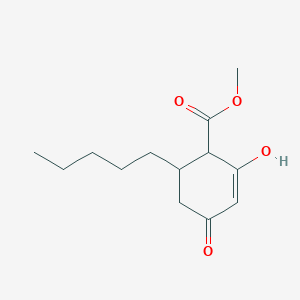

Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate

Description

Structural Figures

Figure 1 : 2D Structure

O

||

O-C-O-C-CH2-

| \

OH C=C

/ \

CH2-C5H11

Figure 2 : Keto-enol Tautomerism

Keto form: -C(=O)-CH(OH)-

Enol form: -C(OH)=CH-O-

Properties

IUPAC Name |

methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h8-9,12,15H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETWVVHGLAIOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC(=O)C=C(C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382857 | |

| Record name | methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27871-89-2 | |

| Record name | methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Synthesis via Michael Addition and Cyclization (From 3-Nonen-2-one and Dimethyl Malonate)

The most documented and industrially relevant preparation method involves the reaction of 3-nonen-2-one with dimethyl malonate under basic conditions to form methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate through a Michael addition followed by cyclization.

Reaction Scheme

- Starting Materials:

- 3-Nonen-2-one (90% purity)

- Dimethyl malonate

- Sodium methoxide (as base)

- Solvent: Anhydrous methanol

- Atmosphere: Inert (Nitrogen)

- Conditions: Reflux for 3 hours

Procedure Summary

- Sodium methoxide (32.4 g, 0.60 mol) is dissolved in 230 mL anhydrous methanol.

- Dimethyl malonate (90 g, 0.68 mol) is added to the solution under stirring.

- 3-Nonen-2-one (75 g, 0.48 mol, 90% purity) is added portion-wise to the mixture.

- The reaction mixture is refluxed under nitrogen for 3 hours.

- After cooling, methanol is removed under reduced pressure.

- The residue is dissolved in water (350 mL), and the mixture is extracted with chloroform (3 × 80 mL).

- The aqueous layer is acidified to pH 4 with concentrated HCl, precipitating the product.

- The precipitate is filtered, washed, and dried under high vacuum at 50°C for 5 hours.

- Recrystallization is performed using petroleum ether and ethyl acetate (9:1) to obtain pure product.

Yield and Purity

- Yield: 92% crude yield (106.5 g, 0.4416 mol)

- Purified Yield: 94 g

- Melting Point: 98-100 °C

Reaction Table Summary

| Parameter | Details |

|---|---|

| Base | Sodium methoxide |

| Solvent | Anhydrous methanol |

| Temperature | Reflux (~65 °C) |

| Reaction Time | 3 hours |

| Atmosphere | Nitrogen (inert) |

| Extraction Solvent | Chloroform |

| Acidification Agent | Concentrated HCl |

| Product Form | White crystalline solid |

| Yield (crude) | 92% |

| Yield (purified) | Approx. 94 g |

| Melting Point | 98-100 °C |

Mechanistic Insight

The reaction proceeds via a Michael addition of the enolate ion formed from dimethyl malonate to the α,β-unsaturated ketone (3-nonen-2-one), followed by intramolecular cyclization and keto-enol tautomerism to yield the hydroxy-oxo-cyclohexene carboxylate structure. The use of sodium methoxide facilitates enolate formation and promotes the cyclization under reflux conditions.

Alternative Methods and Patented Procedures

While the above method is the primary synthetic route, related patents and literature suggest variations and related synthetic strategies for 5-alkyl resorcinol derivatives and cyclohexene carboxylates, which may be adapted for this compound.

Oxidative Cyclization Using Persulfates

- Patents describe preparation methods of 5-alkyl resorcinol compounds using oxidative cyclization with persulfate salts (e.g., potassium persulfate, ammonium persulfate) as oxidizing agents in solvents like acetonitrile or toluene.

- Reaction conditions involve moderate heating and the presence of catalysts such as potassium iodide or sodium iodide to promote selective oxidation and cyclization.

- These methods are more commonly applied to aromatic resorcinol derivatives but provide insights into oxidative cyclization strategies that could be modified for cyclohexene derivatives.

Notes on Applicability

- The oxidative methods are less direct for this compound but represent potential routes for functional group modification or synthesis of analogues.

- No direct preparation of the target compound via persulfate oxidation is reported, but the presence of hydroxy and keto groups suggests possible adaptation.

Comparative Analysis of Preparation Methods

| Aspect | Michael Addition/Cyclization Method | Oxidative Cyclization (Persulfates) |

|---|---|---|

| Starting Materials | 3-Nonen-2-one, Dimethyl malonate | Alkyl-substituted phenols or resorcinols |

| Reaction Type | Michael addition, intramolecular cyclization | Oxidative cyclization |

| Catalysts/Base | Sodium methoxide | Potassium/ammonium persulfate, KI/NaI (catalysts) |

| Solvent | Anhydrous methanol | Acetonitrile, toluene |

| Temperature | Reflux (~65 °C) | Moderate heating (varies) |

| Yield | High (92% crude, 94 g purified) | Variable, dependent on substrate |

| Product Purity | High, recrystallized product | Dependent on reaction control |

| Scalability | Established, industrially feasible | More specialized, less common for this compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

Reduction: The keto group can be reduced to form an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of a diketone.

Reduction: Formation of a diol.

Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Functional Group Diversity : The hydroxyl group at position 2 is absent in analogs like Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, which instead has a ketone at position 2. This difference may influence acidity and hydrogen-bonding capacity .

- Substituent Effects : The pentyl chain at position 6 distinguishes the target compound from analogs with shorter alkyl (e.g., methyl) or aromatic (e.g., methoxynaphthyl) groups, impacting lipophilicity and steric bulk .

Impact of Substituents on Physical and Chemical Properties

Hydrophobicity and Solubility

The pentyl chain in the target compound increases its logP value compared to methyl-substituted analogs, suggesting greater lipid solubility. This property may enhance membrane permeability in biological systems but reduce aqueous solubility .

Hydrogen Bonding and Crystallinity

This contrasts with Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, where the absence of a hydroxyl group may lead to different crystal-packing motifs .

Reactivity

- Oxidation Susceptibility : The hydroxyl group at position 2 may render the compound prone to oxidation under acidic or oxidative conditions, unlike analogs lacking this group.

Structural Studies

Crystallographic analyses of analogs, such as Ethyl 6-(6-methoxynaphthalen-2-yl)-2-oxo-4-(2-thienyl)cyclohexa-3-ene-1-carboxylate, reveal that bulky substituents at position 6 (e.g., methoxynaphthyl) induce non-planar ring conformations and influence intermolecular interactions . By analogy, the pentyl chain in the target compound may similarly distort the cyclohexene ring, affecting its solid-state properties.

Biological Activity

Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate (CAS No. 27871-89-2) is an organic compound with a molecular formula of C13H20O4. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H20O4 |

| Molecular Weight | 240.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 27871-89-2 |

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, influencing metabolic pathways and cellular processes.

- Antioxidant Activity : Its structural features suggest potential antioxidant properties, which could mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, similar to other compounds derived from natural sources.

Antioxidant Activity

Research has indicated that derivatives similar to this compound can exhibit significant antioxidant activity. In vitro assays demonstrated the ability to scavenge free radicals, which is crucial for protecting cells from oxidative damage.

Anti-inflammatory Effects

A study focusing on compounds with structural similarities found that they could reduce inflammation markers in cell cultures. This compound's potential as an anti-inflammatory agent warrants further investigation, especially in chronic inflammatory conditions.

Case Study 1: Anti-inflammatory Activity

In a study published in The Journal of Organic Chemistry, researchers investigated the anti-inflammatory properties of various cyclohexene derivatives. This compound was included due to its structural characteristics. The results indicated a reduction in pro-inflammatory cytokines when tested in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Enzyme Interaction

Another study explored the interaction of methylated cyclohexene derivatives with specific enzymes involved in metabolic pathways. The findings revealed that this compound could inhibit certain enzymatic activities, leading to altered metabolic responses in cell cultures .

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight its unique biological activities:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Ethyl 2-hydroxy-4-oxo... | Moderate anti-inflammatory | Lacks pentyl group |

| Methyl 6-n-pentyl... | Strong antioxidant | Similar structure but different substituents |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Michael addition reactions, where ethyl acetoacetate reacts with substituted chalcones under alkaline conditions (e.g., 10% NaOH in ethanol, reflux for 8–12 hours). Variations in substituents (e.g., pentyl groups) require adjusting stoichiometry and reaction time to optimize yields . Characterization via NMR and IR can confirm regioselectivity, while HPLC or GC-MS monitors purity.

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in cyclohexene derivatives like this compound?

- Methodological Answer : For the hydroxy and oxo groups, -NMR chemical shifts between δ 10–12 ppm indicate enolic protons, while carbonyl signals (C=O) appear near δ 170–200 ppm in -NMR. IR stretching frequencies (~3200–3600 cm for OH, ~1650–1750 cm for C=O) further validate functional groups. Comparative analysis with structurally similar ethyl 6-(4-chlorophenyl) derivatives can aid assignments .

Q. What crystallization strategies are effective for isolating enantiopure forms of this compound?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes single-crystal growth. Chiral resolution may require diastereomeric salt formation using tartaric acid derivatives. X-ray diffraction remains the gold standard for absolute configuration determination, as demonstrated for analogous methyl 4,6-diarylcyclohexenones .

Advanced Research Questions

Q. How do conformational dynamics of the cyclohexene ring influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : Puckering parameters (Q, θ, φ) derived from X-ray data (e.g., envelope, half-chair, or screw-boat conformations) correlate with steric effects from the pentyl substituent. Distorted conformations may reduce catalytic accessibility in Diels-Alder reactions. Computational studies (DFT) can model energy barriers between conformers .

Q. How can crystallographic disorder in X-ray structures be resolved for cyclohexene derivatives with flexible substituents?

- Methodological Answer : In cases of positional disorder (e.g., pentyl chain orientations), multi-component refinement in SHELXL assigns partial occupancies to disordered atoms. Constraints on bond lengths/angles and anisotropic displacement parameters improve model accuracy. For example, a 0.684:0.316 occupancy ratio was resolved for a disordered 4-chlorophenyl group in a related structure .

Q. What experimental and computational approaches reconcile discrepancies between spectroscopic and crystallographic data?

- Methodological Answer : Conflicting NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility. Variable-temperature NMR or NOESY experiments can detect dynamic equilibria in solution. MD simulations under periodic boundary conditions mimic crystal-packing effects, bridging the two datasets .

Q. How do intermolecular interactions (e.g., C–H···O) govern crystal packing and stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.